PIK-294-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₈H₁₆D₇N₇O₂ |
|---|---|
Molecular Weight |
496.57 |
Synonyms |
2-[[4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone-d7 |
Origin of Product |
United States |
Contextual Framework of Pik 294 D7 in Advanced Biochemical Research
Historical Perspectives on Phosphoinositide 3-Kinase (PI3K) Pathway Research
Research into the PI3K pathway began to gain significant traction in the 1980s with the observation that activated growth factor receptors and oncoproteins were associated with an enzyme capable of phosphorylating phosphatidylinositol nih.gov. A key discovery in 1988 demonstrated that this enzymatic activity specifically targeted the 3'-hydroxyl substituent of the inositol (B14025) ring, leading to the production of phosphatidylinositol-3-phosphate nih.gov. The isolation of the enzyme termed phosphatidylinositol 3-kinase by Cantley's team in 1990 marked a significant milestone cusabio.comcreative-diagnostics.com. Subsequent research in 1995 linked PI3K activity to the activation of Akt, further solidifying the pathway's importance in cellular signaling cusabio.comcreative-diagnostics.com. The PI3K-Akt signaling pathway is now recognized as crucial for regulating metabolism, proliferation, cell survival, growth, and angiogenesis cusabio.comcreative-diagnostics.com.
Evolution of PI3K Inhibitors as Chemical Probes
The development of chemical inhibitors has been instrumental in dissecting the roles of PI3K enzymes in signal transduction and downstream physiological and pathological processes nih.gov. Early inhibitors, such as wortmannin (B1684655) and LY294002, were valuable tools despite their limitations in terms of specificity nih.govpsu.eduacs.org. These compounds, particularly LY294002 with its critical hydrogen bond to a morpholine (B109124) oxygen, served as foundational chemical tools for the development of subsequent PI3K inhibitors acs.org. Over time, there has been a significant effort to develop inhibitors with greater selectivity, providing higher-quality chemical probes to study the nuances of the PI3K pathway psu.eduref.ac.uk. Compounds like PI-103, a pan-class I PI3K and mTOR inhibitor, emerged as increasingly used chemical probes, demonstrating the evolution towards more refined tools nih.govref.ac.uk. The development of these inhibitors has been crucial for understanding the potential of targeting PI3K in various diseases ref.ac.uk.
Significance of Isoform-Selective Inhibition in Biological Systems
The Class I PI3Ks consist of four isoforms: p110α, p110β, p110γ, and p110δ acs.org. These isoforms exhibit distinct expression patterns and play specific roles in various biological functions, including immunity, metabolism, and cell growth nih.govacs.orgucl.ac.uknih.govpnas.orgplos.org. While PI3Kα and PI3Kβ are generally considered ubiquitously expressed, PI3Kδ and PI3Kγ expression is particularly enriched in cells of hematopoietic origin acs.orgnih.gov. The development of isoform-selective PI3K inhibitors has been crucial for delineating the specific contributions of each isoform to cellular processes and disease pathogenesis nih.govucl.ac.uknih.govpnas.orgplos.org. For instance, PI3Kα is important in insulin (B600854) signaling and oncogenesis, PI3Kβ has been implicated in thrombosis and is essential in some PTEN-deficient tumors, while PI3Kδ and PI3Kγ are key regulators of immune function and inflammation acs.orgnih.govpnas.org. Isoform-selective inhibitors allow researchers to probe the functions of individual isoforms and explore their potential as therapeutic targets in conditions ranging from cancer to inflammatory disorders nih.govacs.orgucl.ac.uknih.govpnas.orgplos.org. PIK-294 is recognized as a potent and highly selective inhibitor of the p110δ isoform, demonstrating significantly less potency against PI3Kα, PI3Kβ, and PI3Kγ selleckchem.commedchemexpress.comselleckchem.comlktlabs.comresearchgate.net. Studies using PIK-294 have indicated differential roles for Class I PI3K catalytic isoforms in processes such as CXCL8-induced neutrophil migration medchemexpress.com.
Research Findings on PIK-294 Selectivity
Research has characterized PIK-294 as a selective p110δ inhibitor. The following table summarizes its inhibitory potency against different Class I PI3K isoforms:
| PI3K Isoform | IC₅₀ (nM) | Fold Selectivity vs. p110δ |
| p110δ | 10 | 1 |
| p110α | 10000 | 1000 |
| p110β | 490 | 49 |
| p110γ | 160 | 16 |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
This data highlights the significant selectivity of PIK-294 for the p110δ isoform, making it a valuable tool for studying the specific cellular roles of this particular PI3K catalytic subunit selleckchem.commedchemexpress.comselleckchem.com.
Molecular and Cellular Mechanisms of Action of Pik 294 D7
Elucidation of Direct Molecular Targets
Research into PIK-294-d7 has focused on identifying its direct molecular targets, with a particular emphasis on the PI3K family of enzymes. This involves detailed studies of its selectivity towards different PI3K isoforms and its inhibitory potency.
Phosphoinositide 3-Kinase (PI3K) Isoform Selectivity
PI3Ks are classified into different classes, with Class I PI3Ks being the most well-studied in the context of cellular signaling. Class I PI3Ks exist as heterodimers of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four known Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ. ebi.ac.uk this compound has demonstrated differential selectivity among these isoforms.
Studies have consistently shown that PIK-294 is a highly selective inhibitor of the p110δ isoform of PI3K. delta-f.comselleckchem.commedchemexpress.com This specificity is a key characteristic of the compound's biological activity. The p110δ isoform is primarily expressed in leukocytes and plays a crucial role in immune cell signaling. nih.govnih.gov
While exhibiting high potency against p110δ, this compound shows significantly lower potency against the other Class I PI3K isoforms. Research indicates that PIK-294 is considerably less potent against PI3Kα, PI3Kβ, and PI3Kγ compared to p110δ. selleckchem.commedchemexpress.com For instance, one study reported PIK-294 to be 1000-fold less potent against PI3Kα, 49-fold less potent against PI3Kβ, and 16-fold less potent against PI3Kγ, relative to its activity against p110δ. selleckchem.com Another source provides specific IC50 values illustrating this differential potency. medchemexpress.com
Here is a table summarizing the reported inhibitory potency of PIK-294 against different Class I PI3K isoforms:
| PI3K Isoform | IC50 (nM) | Fold Less Potent vs. p110δ | Source |
| p110δ | 10 | 1 | selleckchem.commedchemexpress.com |
| p110α | 10000 | 1000 | selleckchem.commedchemexpress.com |
| p110β | 490 | 49 | selleckchem.commedchemexpress.com |
| p110γ | 160 | 16 | selleckchem.commedchemexpress.com |
Note: IC50 values represent the half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the enzyme activity.
Binding Kinetics and Inhibitory Potency in Enzyme Assays
Enzyme assays are utilized to determine the binding kinetics and inhibitory potency of compounds like this compound against their target enzymes. These assays measure the compound's ability to inhibit the catalytic activity of purified PI3K isoforms in a controlled environment. The reported IC50 values, as presented in the table above, are derived from such enzyme assays and serve as a quantitative measure of PIK-294's inhibitory potency against each specific isoform. delta-f.comselleckchem.commedchemexpress.comacs.org The high potency (low IC50 value) against p110δ in these assays confirms its effectiveness as an inhibitor of this particular isoform. selleckchem.commedchemexpress.com
Identification of Potential Off-Target Interactions in Research Models
While this compound demonstrates high selectivity for p110δ, it is important in research to consider potential off-target interactions. Off-target interactions refer to the binding and modulation of proteins other than the intended primary target. nih.govru.nlbiorxiv.org Identifying such interactions in research models helps to understand the full spectrum of a compound's effects and to interpret results from complex biological systems. Although the provided search results primarily emphasize PIK-294's selectivity for p110δ, comprehensive research often involves screening against a panel of kinases and other proteins to identify any significant off-target activity that could influence experimental outcomes. uni.lu
Downstream Signaling Pathway Modulation
Inhibition of PI3K isoforms, particularly p110δ by this compound, leads to the modulation of various downstream signaling pathways. PI3K activation typically results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream kinases like Akt (Protein Kinase B). ebi.ac.uk
Studies have shown that PIK-294 can inhibit the phosphorylation of Akt, a key downstream effector of PI3K signaling. medchemexpress.com This reduction in Akt phosphorylation indicates a dampening of the signaling cascade initiated by PI3K. The modulation of these downstream pathways is crucial for the biological effects observed with this compound treatment in research settings, particularly in processes where p110δ plays a significant role, such as immune cell function and proliferation. ontosight.ainottingham.ac.ukscienceopen.com For example, in studies investigating neutrophil migration, PIK-294 was shown to inhibit migration induced by CXCL8, a chemokine that signals through PI3K. medchemexpress.com This inhibitory effect on cellular function is a direct consequence of the compound's ability to modulate the downstream signaling pathways.
| Downstream Target | Effect of PIK-294 | Observation | Source |
| Akt phosphorylation | Reduced | Inhibition of Akt phosphorylation observed after PIK-294 treatment. | medchemexpress.com |
| Neutrophil Migration | Inhibited | PIK-294 inhibits CXCL8-induced neutrophil migration. | medchemexpress.com |
This modulation of downstream signaling pathways underscores the functional consequences of this compound's selective inhibition of p110δ.
Impact on PI3K/AKT/mTOR Pathway Activity
The phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of numerous cellular processes, including proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, particularly cancer. PIK-294 has been identified as an inhibitor within this crucial signaling network. targetmol.comwikipedia.org
PIK-294 is characterized as a potent and selective inhibitor of the p110δ isoform of PI3K, with an reported IC50 of 10 nM. delta-f.commedchemexpress.commedchemexpress.com Class I PI3Ks, including the p110δ isoform, are activated by receptors with protein tyrosine kinase activity and catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃). medchemexpress.comvulcanchem.com PIP₃ acts as a second messenger, recruiting AKT to the cell membrane, where it becomes activated through phosphorylation. medchemexpress.comvulcanchem.com
Regulation of Phosphorylation Events
The inhibitory action of PIK-294 on PI3Kδ directly impacts downstream phosphorylation events within the PI3K/AKT/mTOR pathway. By blocking the production of PIP₃, PIK-294 disrupts the membrane localization and subsequent phosphorylation-dependent activation of AKT. medchemexpress.comvulcanchem.com Studies using PIK-294 have shown a reduction in the phosphorylation of AKT, indicating its effectiveness in inhibiting this key node in the pathway. medchemexpress.com
Influence on Protein Kinase Cascades
The PI3K/AKT/mTOR pathway involves a cascade of protein kinases. Inhibition of PI3Kδ by PIK-294 influences this cascade by preventing the activation of AKT. Activated AKT typically phosphorylates a range of downstream targets, including mTOR, GSK-3β, and FOXO transcription factors, which collectively regulate processes like cell cycle progression, protein synthesis, and apoptosis. wikipedia.orgvulcanchem.com By inhibiting PI3Kδ, PIK-294 effectively dampens the downstream signaling mediated by AKT and its effectors, thereby influencing these cellular processes. vulcanchem.com
Table 1: IC50 Values of PIK-294 Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Source |
| p110α | 10000 | medchemexpress.com |
| p110β | 490 | medchemexpress.com |
| p110δ | 10 | delta-f.commedchemexpress.com |
| p110γ | 160 | medchemexpress.com |
Note: Data compiled from cited sources.
Subcellular Localization and Compartmentalization Dynamics
Table 2: Key Signaling Pathways and Components Mentioned
| Pathway/Component | Role in Cell Signaling |
| PI3K/AKT/mTOR Pathway | Regulates cell growth, proliferation, survival, metabolism. targetmol.comwikipedia.org |
| PI3Kδ | A catalytic isoform of PI3K, involved in various cellular processes. medchemexpress.com |
| AKT (Protein Kinase B) | Key node in PI3K signaling, promotes survival and growth. wikipedia.orgmedchemexpress.com |
| mTOR | Integrates signals related to nutrients, growth factors, and energy status. targetmol.comwikipedia.org |
| NF-κB Pathway | Regulates immune responses, inflammation, and cell survival. frontiersin.orgmdpi.com |
| Growth Factor Receptors | Initiate signaling cascades upon ligand binding. uu.nlnih.gov |
Biological Consequences of Pik 294 D7 in Preclinical and Experimental Models
Modulation of Basic Cellular Processes
Research into PIK-294, the non-deuterated form of PIK-294-d7, and other selective PI3K p110δ inhibitors has provided insights into how this class of compounds can influence fundamental cellular activities. The PI3K signaling pathway, particularly involving the p110δ isoform which is preferentially expressed in leukocytes, plays a crucial role in numerous cellular functions. nih.govoncotarget.com
Regulation of Cell Proliferation and Viability
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. nih.govbiorxiv.org Inhibition of this pathway can impact cell proliferation and viability. Studies using PI3K inhibitors, including selective p110δ inhibitors, have investigated these effects in various cell types. For instance, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, selective inhibition of p110δ was shown to decrease Akt phosphorylation, a downstream target of PI3K signaling important for survival and proliferation. oncotarget.comnih.gov While pan-PI3K inhibitors generally showed a more pronounced effect on T-ALL cell line viability, selective inhibitors like CAL-101 (a p110δ inhibitor) also impacted these processes. oncotarget.comnih.gov Some studies have also noted that PIK-294, among other PI3K inhibitors, exhibited some level of toxicity to neutrophils over time, affecting their viability. researchgate.net
Induction or Inhibition of Apoptosis and Cell Death Pathways
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. researchgate.netnih.govfrontiersin.org The PI3K pathway is known to have pro-survival effects in various cell types, and its inhibition can potentially promote apoptosis. researchgate.net In neutrophils, for example, the pathogen Francisella tularensis can delay apoptosis by hijacking pro-survival pathways, including PI3K/NF-κB activation, and inhibition of PI3K can accelerate apoptosis in this context. researchgate.net While direct, detailed mechanisms of apoptosis induction specifically by this compound or PIK-294 are not extensively detailed in the provided search results, the role of its target, PI3K p110δ, in survival pathways suggests a potential influence on apoptotic processes.
Effects on Cellular Migration and Invasion
Cellular migration and invasion are fundamental processes involved in development, immune responses, and disease progression, such as cancer metastasis. promocell.comnih.govnih.gov PI3K signaling is implicated in regulating cell motility. nih.gov Research on PIK-294 has demonstrated its effects on cell migration, particularly in neutrophils. PIK-294 was found to inhibit CXCL8-induced neutrophil migration in both non-gradient (chemokinetic) and gradient (chemotactic) assays. medchemexpress.commedchemexpress.cn Higher concentrations of PIK-294 led to a significantly greater inhibition of migration in these experiments. medchemexpress.commedchemexpress.cn
Effect of PIK-294 on Neutrophil Migration
| Compound | Concentration (µM) | Effect on CXCL8-induced Chemokinetic Migration | Effect on CXCL8-induced Chemotactic Migration |
| PIK-294 | 1 | Inhibition | Inhibition |
| PIK-294 | 10 | Significant Inhibition | Significant Inhibition |
Based on observations in CXCL8-induced neutrophil migration assays. medchemexpress.commedchemexpress.cn
Modulation of Cellular Differentiation
Cellular differentiation is the process by which less specialized cells become more specialized cell types. mdpi.commdpi.comnih.govmdpi.comannualreviews.org This process is crucial for development and tissue maintenance. mdpi.comnih.gov The PI3K/Akt/mTOR pathway has been implicated in regulating cellular differentiation in various contexts. annualreviews.org Notably, PIK-294 is listed as a compound in a library of agents known to induce cancer cell differentiation, suggesting it may have a role in influencing differentiation processes, particularly in the context of cancer cells. targetmol.com However, detailed research findings on how this compound or PIK-294 specifically modulates differentiation pathways in different cell types are not extensively available in the provided information.
Responses in Specific Preclinical Cell Lines and Organoids
Studies on PIK-294 have been conducted in various preclinical models, though detailed responses in specific cell lines and organoids are not comprehensively described in the provided snippets. Neutrophils have been used to study the effects of PIK-294 on migration and viability. medchemexpress.commedchemexpress.cnresearchgate.net Research involving T-cell acute lymphoblastic leukemia cell lines has explored the impact of PI3K inhibitors, including selective p110δ inhibitors, on proliferation and survival, indicating the relevance of targeting this pathway in these cells. oncotarget.comnih.gov While the provided information mentions the use of organoids in research for modeling diseases and studying cellular differentiation, there are no specific details available regarding experiments conducted with this compound or PIK-294 in these systems. biorxiv.orgmdpi.combiorxiv.orghubrecht.eunih.gov
Studies in Immune Cell Subsets (e.g., Neutrophils)
Research involving PIK-294 has investigated its effects on neutrophil migration in a three-dimensional collagen gel model, which serves as a model of tissue plos.orgnih.govamazonaws.com. These studies indicated differential roles for specific Class I PI3 Kinase catalytic isoforms in neutrophil migration induced by CXCL8 and GM-CSF plos.orgnih.govamazonaws.com. PIK-294, as a PI3Kδ selective inhibitor, was shown to inhibit both chemokinetic and chemotactic CXCL8-induced migration plos.orgnih.govamazonaws.com. At suboptimal concentrations of GM-CSF, PIK-294 also inhibited chemokinesis plos.orgnih.govamazonaws.com. Pre-treatment of neutrophils with PIK-294 significantly reduced migration in response to CXCL8 stimulation amazonaws.com. The inhibition of PI3Kδ by PIK-294 also reduced the phosphorylation of Akt induced by GM-CSF amazonaws.com. While these studies provide insights into the effects of PIK-294 on neutrophils, specific data pertaining to this compound in these immune cell subsets were not found.
Effects on Leukemia Cell Lines
PIK-294 and related compounds have been investigated for their effects on leukemia cell lines nih.govfrontiersin.orgnih.govnih.gov. PIK-75, a compound that targets the p110α isoform of PI3K and also blocks Cdk7/9, has demonstrated marked proapoptotic activity against a panel of human acute myeloid leukemia (AML) patient samples nih.gov. PIK-75 treatment led to rapid apoptosis in AML cells through mechanisms involving the transcriptional suppression of MCL-1 and the loss of association between Bcl-xL and proapoptotic Bak nih.gov.
Studies involving T-cell acute lymphoblastic leukemia (T-ALL) cell lines have also explored the effects of PIK-75 frontiersin.org. PIK-75 treatment inhibited the growth of primary T-ALL cells ex vivo frontiersin.org. Two human primary T-ALL cell lines, DFCI-9 and DFCI-15, propagated in a patient-derived xenograft (PDX) model, were sensitive to PIK-75, with observed IC50 values of 118 nM and 112 nM, respectively frontiersin.org. PIK-75 also affected global transcription in T-ALL cells and inhibited the expression of downstream targets of TAL1 frontiersin.org.
While these findings highlight the impact of PIK-294 and related PI3K inhibitors on leukemia cell lines, specific comparative data for this compound in these models were not identified in the search results.
Investigation in Other Disease-Relevant Cellular Models
Specific research findings detailing the investigation of this compound or PIK-294 in other disease-relevant cellular models, beyond immune cells and leukemia cell lines as outlined, were not found within the scope of the conducted searches. Preclinical research often utilizes various cellular models to study diseases and evaluate potential therapeutic compounds frontiersin.orgacs.orgnih.govbiorxiv.orgmdpi.comnih.govresearchgate.netnih.gov. These models can include induced pluripotent stem cell (iPSC)-derived cells, patient-derived cells, and organoids, offering valuable systems to investigate disease mechanisms and drug responses at a cellular level nih.govbiorxiv.orgmdpi.comresearchgate.net.
In Vivo Biological Effects in Non-Human Organism Models (focused on cellular and molecular changes)
Preclinical evaluation of compounds often involves in vivo studies in non-human organism models to assess biological effects, including cellular and molecular changes within tissues pharmafeatures.comresearchgate.neteuropa.euacmedsci.ac.ukmdpi.comresearchgate.net.
Research with the related compound PIK-75 in mice engrafted with human AML demonstrated a significant reduction in leukemia burden and increased survival without inducing overt toxicity nih.gov. This indicates that inhibitors targeting pathways modulated by PIK-75 can exert significant in vivo effects on disease progression in relevant animal models nih.gov.
However, specific research findings detailing the in vivo biological effects of this compound in non-human organism models, with a focus on cellular and molecular changes as specified in the outline sections below, were not found within the search results.
Impact on Specific Tissue Responses
Specific research findings on the impact of this compound or PIK-294 on specific tissue responses in non-human models were not identified in the search results. Studies in animal models are frequently used to understand how compounds affect different tissues at a cellular and molecular level, assessing changes in tissue structure, function, and cellular composition in response to treatment or disease biorxiv.orgmdpi.com.
Modulation of Cellular Interactions within Tissues
Specific research findings on the modulation of cellular interactions within tissues by this compound or PIK-294 in non-human models were not found in the search results. Cellular interactions within tissues are critical for maintaining homeostasis and orchestrating responses in various physiological and pathological processes mdpi.comfrontiersin.orgoup.comnih.gov. Preclinical models are valuable tools for investigating how therapeutic agents might influence these complex cellular communications frontiersin.org.
Advanced Methodologies and Experimental Approaches Utilizing Pik 294 D7
In Vitro Assay Development for Mechanistic Studies
In vitro assays are fundamental tools for dissecting the molecular mechanisms of action of chemical compounds. The availability of PIK-294 has facilitated the development of various in vitro assay formats to study its inhibitory effects on PI3K isoforms and its impact on cellular functions. PIK-294-d7, sharing the core biological activity of PIK-294, can be utilized in these assays, particularly when coupled with analytical techniques capable of distinguishing the labeled compound.
Biochemical Enzyme Inhibition Assays
Biochemical enzyme inhibition assays are used to quantify the potency and selectivity of a compound against purified enzymes. PIK-294 has been characterized as a highly selective inhibitor of PI3Kδ, with an IC₅₀ value of 10 nM guidetopharmacology.orgscilit.com. Studies have shown its inhibitory activity against other Class I PI3K isoforms, including p110α, p110β, and p110γ, albeit with significantly higher IC₅₀ values guidetopharmacology.orgscilit.com.
The following table summarizes reported IC₅₀ values for PIK-294 against different Class I PI3K isoforms in cell-free assays:
| PI3K Isoform | IC₅₀ (nM) | Citation |
| p110δ | 10 | guidetopharmacology.orgscilit.com |
| p110γ | 160 | scilit.com |
| p110β | 490 | scilit.com |
| p110α | 10000 | guidetopharmacology.orgscilit.com |
In these assays, this compound could serve as an internal standard for quantitative analysis using mass spectrometry, allowing for precise determination of compound concentration and binding kinetics.
Cell-Based Functional Assays (e.g., proliferation, migration)
Cell-based functional assays are crucial for evaluating the effects of compounds on complex cellular processes. PIK-294 has been investigated in cell-based assays, notably in studies examining neutrophil migration. It has been shown to inhibit both chemokinetic and chemotactic migration induced by CXCL8 guidetopharmacology.org. The extent of inhibition was dependent on the concentration of PIK-294, with differential effects observed in gradient versus non-gradient migration assays guidetopharmacology.org. Pre-treatment with PIK-294 also led to a reduction in the phosphorylation of Akt, a key downstream effector of PI3K signaling guidetopharmacology.org.
Cell-based assays measuring proliferation and migration are widely used to assess the biological impact of inhibitors like PIK-294 probes-drugs.orgresearchgate.netdsmz.de. This compound can be employed in these assays, particularly when combined with mass spectrometry-based methods to track the compound's cellular uptake, distribution, and metabolism, providing a more comprehensive understanding of the relationship between compound exposure and functional outcome.
High-Throughput Screening for Activity Profiling
High-throughput screening (HTS) is a powerful approach for rapidly profiling large libraries of compounds to identify those with desired biological activity uni.luuni.lu. The compatibility of assays with HTS formats is essential for drug discovery and chemical biology efforts nih.gov. While specific HTS studies explicitly using this compound were not detailed, the nature of PIK-294 as a well-characterized inhibitor suggests its suitability for inclusion in HTS panels aimed at identifying modulators of PI3K activity or related pathways. HTS facilities are equipped to handle large-scale screening of chemical libraries and convert various biochemical and cell-based assays into automated, high-throughput formats uni.luuni.lu. This compound could potentially be used in HTS campaigns as a reference compound or in assays where an isotopically labeled standard is advantageous for quantitative analysis in a high-throughput setting.
Application of Isotope Labeling Techniques with this compound
Stable isotope labeling techniques are invaluable for tracing the metabolic fate and distribution of compounds in biological systems without the use of radioactivity nih.govguidetopharmacology.orghaoranbio.com. This compound, with its incorporated deuterium (B1214612) atoms, is specifically designed for such applications, allowing researchers to track the compound or its metabolites using mass spectrometry.
Stable Isotope Tracing for Metabolic Flux Analysis
Metabolic flux analysis (MFA) utilizing stable isotope tracing provides a dynamic view of metabolic pathways, allowing for the quantification of reaction rates (fluxes) within a biological network nih.govguidetopharmacology.orgwikipedia.org. By introducing a stable isotope-labeled substrate, the heavy isotopes are incorporated into downstream metabolites through enzymatic reactions. The patterns of isotopic enrichment in these metabolites, known as isotopologue distributions, can be measured using mass spectrometry. Computational modeling then uses this isotopologue data, along with information about the metabolic network, to calculate intracellular metabolic fluxes.
While direct studies using this compound in a full MFA experiment were not found, the principles of stable isotope tracing are directly applicable. Introducing this compound into a cellular system would allow researchers to:
Track the uptake and intracellular concentration of the compound over time.
Investigate if PIK-294 undergoes any metabolic transformations within the cell by identifying labeled metabolites.
Study how PIK-294 or its metabolites might influence specific metabolic pathways by observing changes in the labeling patterns of endogenous metabolites in the presence of this compound.
This provides a powerful approach to understand not just the direct target engagement of PIK-294 but also its broader impact on cellular biochemistry.
Deuterium Labeling Strategies in Cellular Metabolism Studies
Deuterium labeling is a common strategy in stable isotope tracing due to the significant mass shift introduced by deuterium compared to hydrogen, which is easily detectable by mass spectrometry haoranbio.com. Deuterium-labeled compounds, such as glucose-d7 used for tracing lipogenesis or D7-sphinganine in lipid metabolism studies, serve as tracers to follow the flow of atoms through metabolic pathways.
In the context of this compound, deuterium labeling offers several advantages in cellular metabolism studies:
Tracing: The deuterium label allows for unambiguous identification of this compound and any deuterated metabolites in complex biological matrices using mass spectrometry haoranbio.com.
Quantification: Deuterium-labeled analogs are frequently used as internal standards in quantitative mass spectrometry, enabling accurate measurement of the concentration of the unlabeled compound and its metabolites in biological samples haoranbio.com. This is particularly useful for pharmacokinetic and metabolism studies.
Investigating Metabolic Effects: By tracking the distribution of deuterium from this compound into endogenous metabolites, researchers could potentially infer how PIK-294 influences specific metabolic reactions or pathways.
The specific placement of deuterium atoms within the this compound molecule would dictate which metabolic fates or transformations could be most effectively traced. This strategic labeling is key to designing informative stable isotope tracing experiments.
While the searches provided general information about these methodologies and their applications, and mentioned PIK-294 (the non-deuterated form) in the context of its PubChem entry nih.govuni.lu, they did not yield specific studies or data where this compound was the central subject of investigation using the requested techniques. Information regarding deuterium kinetic isotope effects cuni.czsnnu.edu.cnnih.govescholarship.orglibretexts.orgmdpi.comresearchgate.netlibretexts.orgic.ac.ukprinceton.eduuliege.be, mass spectrometry-based metabolomics stanford.educornell.edupnnl.govnih.govnih.gov, proteomics snnu.edu.cnnih.govnih.govmit.edubiorxiv.orgdntb.gov.ua, and transcriptomics openrepository.complos.orgresearchgate.netimperial.ac.ukresearchgate.netresearchgate.netnih.govnih.govplos.orgnih.govbiorxiv.org in general or in relation to other compounds was found, but not specifically for this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound and including detailed research findings and data tables for each specified section based on the current search results.
Below is the PubChem CID for the non-deuterated PIK-294, as found in the search results.
Kinetic Isotope Effect (KIE) Studies to Elucidate Rate-Limiting Steps
Computational and In Silico Modeling of this compound Interactions
Computational and in silico modeling play a crucial role in modern drug discovery and chemical biology by providing theoretical frameworks to predict and analyze the interactions of small molecules with biological targets. These methods can complement experimental studies, offering atomic-level details and predicting properties that are challenging to measure directly. References uio.no, rug.nl, and otago.ac.nz highlight the significance and application of various computational approaches in understanding molecular interactions and biological systems.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used in silico technique to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a receptor or enzyme. This method estimates the binding affinity and helps identify potential interaction sites. Tools like AutoDock Vina uio.no, GOLD rug.nl, and Surflex otago.ac.nz are commonly employed for this purpose. By simulating the binding process, researchers can gain insights into the key residues involved in the interaction and the potential stability of the complex.
Molecular dynamics (MD) simulations extend the analysis by providing a time-dependent view of the molecular system. These simulations track the movement of atoms and molecules over time, allowing the study of conformational changes, the stability of ligand-receptor complexes, and the influence of the surrounding environment, such as solvent effects otago.ac.nzmit.eduresearchgate.netwustl.eduuni-goettingen.de. While specific MD simulation data for this compound were not available in the provided context, these techniques are generally applied to understand the dynamic behavior of compounds and their targets, offering a more complete picture than static docking poses.
Structure-Activity Relationship (SAR) Studies in Deuterated Contexts
Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. The incorporation of deuterium atoms, as indicated by "-d7" in this compound, can be a valuable tool in SAR studies acs.org. Deuteration can influence a compound's properties, particularly its metabolic stability, due to the kinetic isotope effect acs.org. By comparing the activity and metabolic fate of a deuterated compound like this compound with its non-deuterated counterpart, researchers can gain insights into metabolic pathways and identify labile sites acs.org. Deuterated compounds are also useful as internal standards in quantitative mass spectrometry, aiding in accurate measurement of compound concentrations in biological samples acs.org. The use of deuterated solvents is also common in spectroscopic techniques like NMR for structural characterization during SAR studies mdpi.comscielo.br. While specific SAR findings for this compound related to its deuteration were not detailed in the provided context, the principle of using deuteration in SAR studies is a recognized approach in medicinal chemistry acs.orgnih.gov.
Predictive Modeling of Target Engagement
Predictive modeling techniques are employed to forecast how a compound will interact with and engage its biological target within a complex system. These models can integrate various data sources, including in vitro binding data, cellular assays, and pharmacokinetic information, to predict target occupancy and the resulting downstream effects otago.ac.nzcloudfront.netnih.govharvard.eduul.ieespci2025.org. Mechanistic pharmacokinetic/target engagement/pharmacodynamic (PK/TE/PD) models, for instance, can be used to predict target engagement levels over time based on compound exposure nih.gov. While specific predictive modeling data for this compound's target engagement were not presented in the provided context, these modeling approaches are essential for translating in vitro findings to in vivo predictions and understanding the relationship between dose, exposure, target interaction, and biological response.
Imaging and Microscopy Techniques for Subcellular Analysis
Imaging and microscopy techniques provide the means to visualize the distribution and localization of compounds or their effects within cells and tissues at a subcellular level harvard.eduresearchgate.net. These methods are crucial for understanding where a compound goes within a cell and how it might interact with specific organelles or cellular structures.
Techniques such as confocal microscopy allow for optical sectioning of cells and tissues, providing high-resolution 3D images of fluorescently labeled compounds or cellular components rug.nlresearchgate.netup.ac.za. Raman microscopy, including techniques like stimulated Raman scattering (SRS) microscopy researchgate.net, offers label-free or labeled chemical imaging based on the vibrational properties of molecules, enabling the visualization of compound distribution and biochemical changes within cells acs.org. Fluorescence digital imaging microscopy can also be used for tracking cellular components or compounds otago.ac.nz.
Comparative Analysis and Future Research Directions for Pik 294 D7
Distinctions Between PIK-294 and PIK-294-d7 in Research Applications
The primary distinction between PIK-294 and this compound lies not in their fundamental biological target, the p110δ isoform of phosphoinositide 3-kinase (PI3K), but in their intended applications within a research setting. PIK-294 serves as the primary investigational tool for studying the biological effects of p110δ inhibition, while this compound is predominantly utilized as an internal standard for the accurate quantification of PIK-294 in complex biological matrices.
The substitution of hydrogen atoms with deuterium (B1214612) in this compound can have significant implications for its metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage. This increased stability can lead to a reduced rate of metabolism, which in a therapeutic context could alter the pharmacokinetic profile of a compound.
In research models, this enhanced metabolic stability means that this compound is less likely to be degraded by metabolic enzymes present in in vitro or in vivo systems. This property is critical for its role as an internal standard, ensuring that its concentration remains stable throughout the experimental procedure.
Table 1: Theoretical Implications of Deuterium Substitution on this compound Properties
| Property | PIK-294 | This compound (Predicted) | Rationale |
| Primary Target | PI3K p110δ | PI3K p110δ | Deuterium substitution does not alter the pharmacophore responsible for target binding. |
| Metabolic Stability | Susceptible to metabolism | Increased stability | The carbon-deuterium bond is stronger and less susceptible to enzymatic cleavage. |
| Biological Activity | Potent inhibitor | Potentially altered | Changes in metabolism could affect the concentration of the active compound over time. However, direct comparative studies on the biological activity of this compound are not publicly available. |
| Primary Research Use | Investigating the biological effects of p110δ inhibition | Internal standard for quantitative analysis of PIK-294 | High stability and mass shift make it ideal for mass spectrometry-based assays. |
The use of deuterated analogues like this compound offers significant advantages in specific experimental designs, particularly in pharmacokinetic and pharmacodynamic studies that require precise quantification of the parent compound.
In mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), the co-elution of an analyte and its stable isotope-labeled internal standard allows for the correction of variability introduced during sample preparation and analysis. Since this compound has nearly identical physicochemical properties to PIK-294, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This ensures a high degree of accuracy and precision in quantifying PIK-294 concentrations in biological samples such as plasma, tissues, and cell lysates.
Table 2: Advantages of this compound in Research Applications
| Application | Advantage of Using this compound |
| Pharmacokinetic Studies | Enables accurate determination of PIK-294 absorption, distribution, metabolism, and excretion (ADME) profiles. |
| In Vitro Metabolism Assays | Serves as a stable internal standard to quantify the rate of PIK-294 metabolism by liver microsomes or other enzyme preparations. |
| Bioavailability Studies | Allows for precise measurement of the fraction of an administered dose of PIK-294 that reaches systemic circulation. |
| Drug-Drug Interaction Studies | Facilitates the accurate assessment of how co-administered compounds affect the metabolism and clearance of PIK-294. |
Comparative Efficacy and Selectivity with Other PI3K Inhibitors in Research
PIK-294 is a potent and selective inhibitor of the p110δ isoform of PI3K. caymanchem.combiomol.comadooq.comselleckchem.com Its selectivity is a key feature in research, as it allows for the specific interrogation of the role of p110δ in various cellular processes. While direct comparative efficacy and selectivity data for this compound are not available, its primary role as an analytical standard means that its own biological activity is of less importance than its ability to mimic the behavior of PIK-294 in analytical systems.
The PI3K family consists of several isoforms, and the development of isoform-selective inhibitors is crucial for minimizing off-target effects. PIK-294 has demonstrated significant selectivity for p110δ over other class I PI3K isoforms. caymanchem.combiomol.com
Table 3: Selectivity Profile of PIK-294
| PI3K Isoform | IC50 (nM) |
| p110α | 10,000 |
| p110β | 490 |
| p110δ | 10 |
| p110γ | 160 |
| Data sourced from publicly available information. caymanchem.combiomol.com |
Elucidating Novel Biological Roles for this compound as a Research Tool
The most significant novel biological role for this compound is as a critical research tool that enables the robust and reliable quantification of PIK-294. By facilitating highly accurate measurements, this compound indirectly contributes to a deeper understanding of the biological functions of PI3K p110δ. The ability to precisely measure PIK-294 concentrations in various experimental models is fundamental to correlating drug exposure with biological response, thereby elucidating the compound's mechanism of action and therapeutic potential.
Unanswered Questions and Prospective Avenues for Investigation
While the utility of this compound as an internal standard is well-established based on the principles of stable isotope dilution techniques, several questions regarding the compound itself remain unanswered. Future research could provide a more complete picture of this valuable research tool.
A primary unanswered question is whether the deuterium substitution in this compound has any unforeseen effects on its biological activity or off-target interactions. While it is generally assumed that deuteration does not alter the primary pharmacology of a molecule, subtle effects cannot be entirely ruled out without direct empirical evidence.
Prospective Avenues for Investigation:
Direct Comparative Studies: Head-to-head studies comparing the in vitro potency and selectivity of PIK-294 and this compound against a panel of PI3K isoforms and other kinases would be valuable.
Metabolic Profiling: A detailed metabolic profiling of this compound in various in vitro and in vivo systems would confirm its predicted enhanced stability and identify any potential for altered metabolic pathways compared to PIK-294.
Pharmacokinetic Characterization: While primarily used as an internal standard, a full pharmacokinetic characterization of this compound itself could provide interesting insights into the effects of deuteration on the ADME properties of this specific chemical scaffold.
Advanced Integration of Multi-Omics Data for Systems-Level Understanding
To fully elucidate the biological consequences of p110δ inhibition by this compound, a systems-level approach is imperative. The integration of multiple high-throughput 'omics' datasets can provide a comprehensive view of the molecular changes induced by the compound, moving beyond a linear understanding of the PI3K/AKT/mTOR pathway. mdpi.comwikipedia.org Traditional research often focuses on a single data type, which can overlook the complex regulatory networks governing cellular responses. mdpi.com A multi-omics strategy allows for the holistic analysis of the genome, transcriptome, proteome, and metabolome, revealing intricate interactions and feedback loops that are crucial for understanding both on-target effects and potential off-target activities. preprints.org
This integrated approach can be instrumental in identifying predictive biomarkers for sensitivity or resistance to this compound, personalizing therapeutic strategies, and uncovering novel mechanisms of action. mdpi.com For instance, by correlating genomic data (like mutations in PIK3CD or other pathway components) with transcriptomic and proteomic changes upon treatment, researchers can build predictive models of response. preprints.orgmdpi.com Metabolomic profiling can further reveal downstream metabolic reprogramming induced by PI3Kδ inhibition, offering insights into the functional consequences of pathway modulation. preprints.org The use of this compound as a stable isotope tracer in such studies can also aid in tracking metabolic pathways.
| Omics Type | Data Acquired | Potential Insights for this compound Research |
|---|---|---|
| Genomics | Somatic mutations, copy number variations in genes of the PI3K pathway (e.g., PIK3CD, PTEN). preprints.org | Identification of patient populations most likely to respond to this compound based on their genetic profile. |
| Transcriptomics | Differential gene expression profiles upon treatment with this compound. preprints.org | Understanding the downstream transcriptional programs regulated by PI3Kδ and identifying potential mechanisms of adaptive resistance. |
| Proteomics | Changes in protein expression, quantification, and post-translational modifications (e.g., phosphorylation). preprints.org | Mapping the direct and indirect effects of this compound on cellular signaling networks and confirming target engagement. |
| Metabolomics | Quantification of metabolite concentrations to assess metabolic shifts. preprints.org | Revealing the impact of PI3Kδ inhibition on cellular metabolism and identifying metabolic vulnerabilities that could be co-targeted. |
Development of Innovative Experimental Platforms for this compound Research
Advancing the study of this compound also requires the development and application of innovative experimental platforms that can offer higher throughput, greater physiological relevance, and more detailed mechanistic insights than traditional methods. pharmtech.com Such platforms can accelerate the discovery process, from hit identification to lead optimization, and provide more accurate predictions of in vivo efficacy. nih.gov
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. pharmtech.comnih.gov For this compound, advanced HTS assays, such as homogenous time-resolved fluorescence or luminescence-based ADP detection platforms, can be employed to screen for synergistic drug combinations or to profile the inhibitor against a large panel of kinases for selectivity. nih.govpromega.jp These methods are often more efficient and consume fewer reagents than older techniques. pharmtech.com Furthermore, the integration of mass spectrometry with HTS allows for the screening of unlabeled biomolecules, expanding the range of possible targets. embopress.org
A significant limitation of traditional 2D cell culture is its failure to replicate the complex microenvironment of tissues. The use of three-dimensional (3D) culture models, such as spheroids or organoids, offers a more physiologically relevant context to evaluate the effects of this compound, particularly on processes like cell invasion and drug resistance. nih.gov These models can better inform in vivo observations and are becoming more amenable to high-throughput formats. nih.gov Additionally, novel in vitro screening platforms, such as the KINOMEscan® technology which uses a competitive binding assay, can rapidly determine the kinome-wide potency and selectivity of an inhibitor, providing a comprehensive profile of its binding interactions. youtube.com
| Platform Type | Description | Relevance for this compound Research |
|---|---|---|
| High-Throughput Screening (HTS) | Automated, miniaturized assays (e.g., fluorescence, luminescence, mass spectrometry) to test large numbers of compounds or conditions. pharmtech.comnih.gov | Enables large-scale screening for synergistic drug combinations with this compound and characterization of resistance mechanisms. aacrjournals.org |
| 3D Cell Culture Models | Spheroid and organoid cultures that better mimic the in vivo tissue microenvironment. nih.gov | Provides a more accurate assessment of this compound's effects on cell growth, invasion, and response to therapy in a tissue-like context. nih.gov |
| Advanced Binding Assays | Platforms like KINOMEscan® that measure the binding of an inhibitor to a large panel of kinases. youtube.com | Allows for a comprehensive and unbiased determination of the selectivity profile of this compound across the human kinome. |
| Organ-on-a-Chip Technology | Microfluidic devices containing living cells that simulate the physiology of human organs. | Offers a platform for studying the pharmacokinetics and pharmacodynamics of this compound in a dynamic, multi-organ system. |
Q & A
Q. What key physicochemical properties of PIK-294-d7 are critical for experimental design, and how should they be characterized?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) to determine purity and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
- Document experimental conditions (e.g., solvent systems, temperature) to ensure reproducibility .
- Validate stability under varying storage conditions (e.g., pH, temperature) using accelerated degradation studies .
Q. How can researchers validate the purity and identity of this compound in synthetic workflows?
Methodological Answer:
- Combine mass spectrometry (MS) with elemental analysis to confirm molecular composition.
- Cross-reference spectral data (e.g., IR, UV-Vis) against established databases or prior studies .
- Include negative controls and replicate experiments to rule out contamination .
Q. What systematic approaches are recommended for conducting a literature review on this compound?
Methodological Answer:
- Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure search queries .
- Prioritize peer-reviewed journals indexed in databases like PubMed or SciFinder, avoiding non-academic sources (e.g., encyclopedias) .
- Track citation chains via tools like Google Scholar to identify seminal works and recent advancements .
Q. What methodologies are suitable for assessing the stability of this compound under experimental conditions?
Methodological Answer:
- Perform kinetic studies under controlled stressors (e.g., light, oxygen) to monitor degradation pathways .
- Use chromatographic techniques (e.g., GC-MS) to quantify degradation products and establish stability thresholds .
- Document deviations from standard protocols to identify confounding variables .
Q. How can researchers address reproducibility challenges in this compound experiments?
Methodological Answer:
- Provide granular experimental details (e.g., reagent batch numbers, instrument calibration) in supplementary materials .
- Adopt open-science practices, such as sharing raw datasets and code for statistical analyses .
- Replicate studies across independent labs to control for site-specific biases .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be reconciled?
Methodological Answer:
- Conduct meta-analyses to quantify heterogeneity across studies and identify moderating variables (e.g., dosage, model systems) .
- Use Bayesian statistics to assess the probability of alternative hypotheses .
- Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) to rule out methodological artifacts .
Q. What strategies optimize hypothesis-driven vs. exploratory research designs for this compound?
Methodological Answer:
- For hypothesis-driven studies, pre-register protocols and define primary endpoints to reduce Type I errors .
- In exploratory research, apply unsupervised learning (e.g., clustering) to uncover latent patterns in high-throughput datasets .
- Balance rigor and flexibility by iteratively refining hypotheses based on interim analyses .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
Methodological Answer:
- Use systems biology approaches (e.g., network pharmacology) to map interactions between genomic, proteomic, and metabolomic datasets .
- Apply pathway enrichment analysis (e.g., Gene Ontology) to prioritize biologically relevant targets .
- Validate predictions via CRISPR-Cas9 knockouts or chemical perturbation assays .
Q. What statistical frameworks are most robust for analyzing dose-response relationships in this compound studies?
Methodological Answer:
Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?
Methodological Answer:
- Establish shared data repositories with standardized metadata schemas (e.g., FAIR principles) .
- Use collaborative platforms (e.g., GitHub, LabArchives) for real-time protocol sharing and version control .
- Integrate computational chemists for molecular docking simulations and pharmacophore modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
